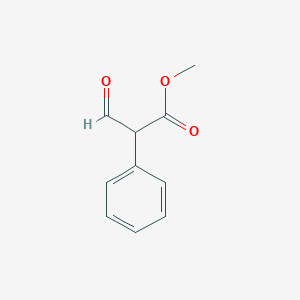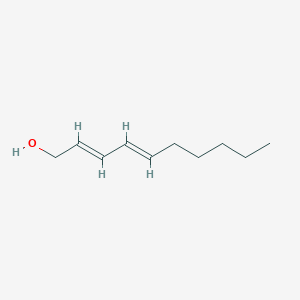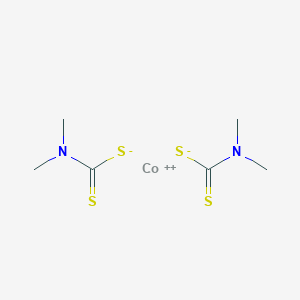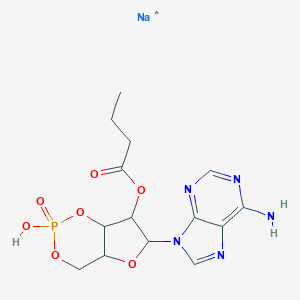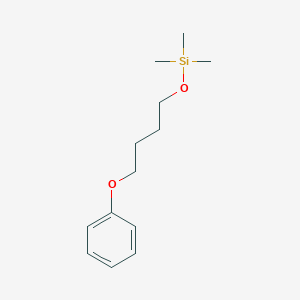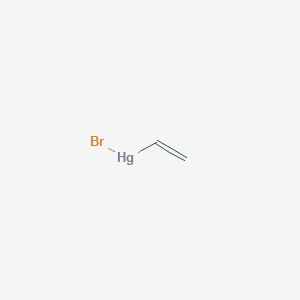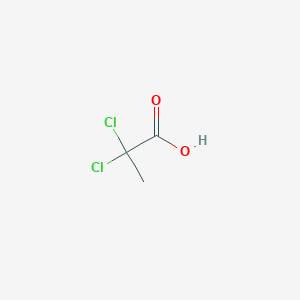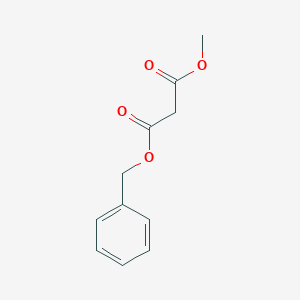
Benzyl methyl malonate
Overview
Description
Benzyl methyl malonate is a chemical compound with the molecular formula C11H12O4 . It has an average mass of 208.211 Da and a monoisotopic mass of 208.073563 Da .
Synthesis Analysis
The synthesis of Benzyl methyl malonate can be achieved through the Malonic Ester Synthesis . This process involves the deprotonation of a di-ester of malonic acid with a weak base, followed by C–C bond formation at the alpha position with an alkyl halide (enolate alkylation). Treatment with aqueous acid results in hydrolysis of the ester. Upon heating, decarboxylation spontaneously occurs to give a chain-extended carboxylic acid . A practical large-scale synthesis of monomethyl malonate and monoethyl malonate, which are among the most commonly applied half-esters in organic synthesis, is described, applying the highly efficient selective monohydrolysis of symmetric diesters .
Molecular Structure Analysis
The molecular structure of Benzyl methyl malonate consists of 11 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . The exact structure can be represented by the InChI string: InChI=1S/C11H12O4/c1-14-10(12)7-11(13)15-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 .
Chemical Reactions Analysis
Benzyl methyl malonate can undergo various chemical reactions. For instance, it can participate in the Malonic Ester Synthesis, a reaction that converts alkyl halides to carboxylic acids . The Malonic Ester Synthesis is comprised of five separate reactions: deprotonation to give an enolate, S N2 reaction of the enolate nucleophile with an alkyl halide electrophile, acidic ester hydrolysis, decarboxylation to give an enol, and tautomerization of the enol back to the carboxylic acid .
Physical And Chemical Properties Analysis
Benzyl methyl malonate has a density of 1.2±0.1 g/cm3, a boiling point of 333.5±0.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C. Its enthalpy of vaporization is 57.6±3.0 kJ/mol, and it has a flash point of 129.5±18.8 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 6 freely rotating bonds .
Scientific Research Applications
Pharmaceutical Synthesis
Benzyl methyl malonate is widely used as an intermediate in the synthesis of pharmaceuticals . It plays a crucial role in the production of active pharmaceutical ingredients (APIs) and is involved in the synthesis of complex molecules such as barbiturates, sedatives, and anticonvulsants. Its reactivity allows for the formation of diverse chemical structures, making it invaluable in drug development.
Organic Synthesis
In organic chemistry, benzyl methyl malonate is employed in the malonic ester synthesis . This process is used to form carbon-carbon bonds and is fundamental in building complex organic compounds. The malonate serves as a nucleophile in alkylation reactions, leading to the formation of substituted acetic acids, which are pivotal intermediates in organic synthesis.
Chemical Research
Researchers utilize benzyl methyl malonate in various chemical synthesis processes due to its reactivity and stability . It is particularly useful in reactions requiring ester intermediates and can be employed to synthesize a wide range of chemical products, including dyes, fragrances, and polymers.
Material Science
While specific applications of benzyl methyl malonate in material science are not extensively documented, its role as a chemical intermediate suggests its potential in the synthesis of new materials . Its properties could be harnessed to develop novel polymers or coatings with unique characteristics.
Biochemistry Research
Benzyl methyl malonate may have implications in biochemistry research, particularly in the study of metabolic pathways involving malonates . As malonate is a known inhibitor of succinate dehydrogenase, a key enzyme in the Krebs cycle, benzyl methyl malonate could be used to study enzyme inhibition and regulation within cellular metabolism.
Industrial Applications
Industrially, benzyl methyl malonate is used as an intermediate in the synthesis of various chemicals . Its applications range from the production of specialty chemicals to its use in manufacturing processes that require ester compounds as starting materials.
Proteomics Research
In proteomics, benzyl methyl malonate can be used for the preparation of samples and in the study of protein interactions . Its chemical properties may allow for the modification of proteins or peptides, aiding in the analysis of their functions and structures.
Cyclocondensation Reactions
Benzyl methyl malonate is involved in cyclocondensation reactions, which are crucial for the synthesis of heterocyclic compounds . These reactions are important for creating compounds with potential medicinal properties or for constructing complex molecular architectures.
Mechanism of Action
Target of Action
Benzyl methyl malonate is an ester . It is primarily involved in the malonic ester synthesis . The primary targets of benzyl methyl malonate are the enzymes involved in this synthesis process.
Mode of Action
The mode of action of benzyl methyl malonate involves a series of reactions that are part of the malonic ester synthesis . The process begins with the deprotonation of the ester to form an enolate. This is followed by an S N2 reaction of the enolate upon an alkyl halide, forming a new C-C bond. Acidic hydrolysis of the ester then gives a carboxylic acid .
Biochemical Pathways
Benzyl methyl malonate is involved in the malonic ester synthesis pathway . This pathway is crucial for the formation of carboxylic acids and has downstream effects on various biochemical processes. Malonic acid, a product of this pathway, is known to play an important role in symbiotic nitrogen metabolism and brain development .
Result of Action
The result of the action of benzyl methyl malonate is the formation of a carboxylic acid via the malonic ester synthesis pathway . This process contributes to various biochemical processes in the body, including the production of energy and the synthesis of other important biomolecules.
Safety and Hazards
Benzyl methyl malonate should not be used in food, drug, pesticide, or biocidal product use . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this chemical . In case of accidental release, it should be swept up and shoveled into suitable containers for disposal .
properties
IUPAC Name |
3-O-benzyl 1-O-methyl propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-10(12)7-11(13)15-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUZDBFOEWAQFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341299 | |
| Record name | Benzyl methyl malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl methyl malonate | |
CAS RN |
52267-39-7 | |
| Record name | Benzyl methyl malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



